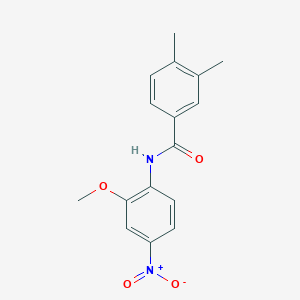

![molecular formula C12H13I B3003217 1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287345-33-7](/img/structure/B3003217.png)

1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane” is a chemical compound that is part of the bicyclo[1.1.1]pentane (BCP) family . BCPs have been studied extensively as bioisosteric components of drugs . They are not found in nature and this molecular unit approximates the distance of a para-disubstituted benzene which is replaced in medicines as a method of improving treatments .

Synthesis Analysis

The synthesis of BCPs has been a subject of considerable interest in recent years . A variety of methods have been developed for BCP synthesis, considering both scope and limitation . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The BCP motif is conformationally rigid and potentially more metabolically resistant .Chemical Reactions Analysis

The reactivity of BCPs has been explored in various studies . For instance, a novel reaction for the synthesis of 1-azido-3-heteroaryl BCPs via azidoheteroarylation of [1.1.1]propellane has been reported . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs are highly dependent on the spatial arrangement and interactions between the constituent molecules . Iodo-substituted systems were found to be more impact sensitive, whereas hydroxymethyl substitution led to more rapid thermodecomposition .Mécanisme D'action

While the exact mechanism of action of “1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane” is not specified in the search results, BCPs in general have been used as bioisosteres in drug design . They are produced by immune cells near the site of inflammation and carry out a range of different pro-resolving bioactions before being rapidly converted to inactive metabolites .

Orientations Futures

The future directions in the study of BCPs involve the design and synthesis of more chemically and metabolically stable analogues . A programmable bis-functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates, opening up opportunities to explore the structure-activity relationships of drug candidates possessing multisubstituted BCP motifs .

Propriétés

IUPAC Name |

1-iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I/c1-9-4-2-3-5-10(9)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBVTNUQKPMHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

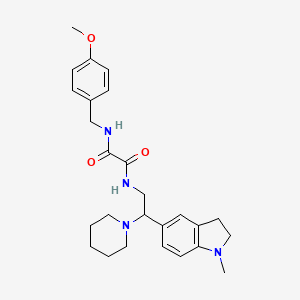

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)

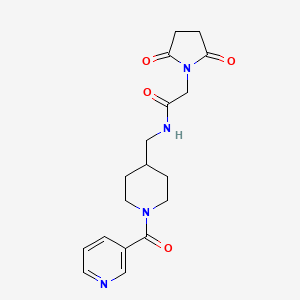

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)

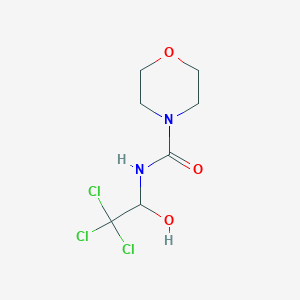

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)